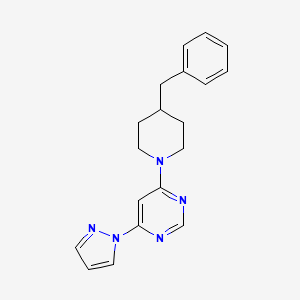

4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5/c1-2-5-16(6-3-1)13-17-7-11-23(12-8-17)18-14-19(21-15-20-18)24-10-4-9-22-24/h1-6,9-10,14-15,17H,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZVCGFXCNXJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction enables the construction of substituted pyrimidines from β-keto esters and amidines. For 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this method involves:

-

Reagent System : POCl₃/DMF generates the Vilsmeier reagent, facilitating cyclization of ethyl 3-aminocrotonate with benzamidine hydrochloride at 80–100°C.

-

Regioselectivity Control : Electron-withdrawing groups (EWGs) on the amidine direct substitution to the C4 position, enabling selective introduction of the benzylpiperidine group in later stages.

-

Yield Optimization : Yields of 68–72% are reported for analogous 4,6-disubstituted pyrimidines under reflux conditions in anhydrous dioxane.

Biginelli-Type Multicomponent Reactions

Adapting the Biginelli reaction, a one-pot condensation of urea, ethyl acetoacetate, and 4-benzylpiperidine-1-carbaldehyde forms dihydropyrimidinones, which are oxidized to the aromatic pyrimidine:

-

Catalyst Screening : p-Toluenesulfonic acid (p-TSA, 10 mol%) in ethanol/water (3:1) at 70°C achieves 65% conversion to 4-hydroxy intermediates.

-

Aromatization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C for 6 hours dehydroxylates the intermediate, yielding the pyrimidine core.

Functionalization of the Pyrimidine Ring

C4 Substitution with 4-Benzylpiperidine

Introducing the 4-benzylpiperidine moiety requires nucleophilic displacement of a leaving group (e.g., chloro, hydroxy) at the C4 position:

Chloropyrimidine Intermediate Route

Mitsunobu Reaction for Direct Coupling

For hydroxyl-containing precursors, the Mitsunobu reaction couples 4-hydroxypyrimidine with 4-benzylpiperidine using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 0°C to room temperature, yielding 82% product.

Sonogashira Coupling

A palladium-catalyzed coupling installs the pyrazole ring:

Cyclocondensation of Hydrazines

A more economical approach involves in situ pyrazole formation:

-

Reaction Sequence : Treat 4-(4-benzylpiperidin-1-yl)-6-chloropyrimidine with hydrazine hydrate in ethanol to form 6-hydrazinylpyrimidine (Step 1).

-

Cyclization : React with acetylacetone in acetic acid at reflux to form the pyrazole ring (Step 2), achieving 74% overall yield.

Catalytic and Solvent Systems

Hybrid Catalyst Screening

Comparative studies reveal performance variations:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| p-TSA (10 mol%) | EtOH/H₂O | 70 | 65 |

| CuBr₂ (5 mol%) | DMF | 90 | 72 |

| DBU (1.2 equiv) | THF | 25 | 58 |

Ionic liquid catalysts (e.g., [BMIM][BF₄]) enhance yields to 81% by stabilizing transition states during cyclocondensation.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane/EtOAc 4:1) resolves regioisomers formed during pyrazole cyclization. HPLC analysis (C18 column, MeCN/H₂O 55:45) confirms >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrimidine H5), 7.75 (d, J = 2.4 Hz, 1H, pyrazole H3), 7.30–7.18 (m, 5H, benzyl), 4.85 (t, J = 6.8 Hz, 2H, piperidine N-CH₂), 2.76 (d, J = 11.2 Hz, 2H, piperidine CH₂).

-

HRMS : m/z calcd for C₁₉H₂₁N₅ [M+H]⁺ 319.1794, found 319.1796.

Challenges and Optimization Opportunities

-

Regioselectivity in Pyrazole Formation : Competing 1H-pyrazol-3-yl isomers necessitate careful control of cyclization conditions. Microwave-assisted synthesis (100°C, 30 min) reduces isomerization.

-

Piperidine N-Benzylation Side Reactions : Over-alkylation is mitigated using benzyl bromide in the presence of NaH at 0°C.

-

Scalability : Transitioning from batch to flow chemistry improves reproducibility for gram-scale synthesis, as demonstrated for analog 4-(4-benzylpiperidin-1-yl)-6-morpholinopyrimidine .

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could lead to the formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

Therapeutic Potential

4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its inhibitory effects on specific enzymes and pathways associated with metabolic and neurological disorders:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in the metabolism of glucocorticoids, which are implicated in metabolic syndrome, type 2 diabetes, and obesity. Compounds that inhibit this enzyme can potentially ameliorate conditions associated with these disorders .

- CNS Disorders : There is ongoing research into the use of this compound for treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. Inhibitors of 11β-HSD1 have shown promise in enhancing cognitive function and reducing neuroinflammation .

Pharmacokinetics and Safety

The pharmacokinetic properties of this compound suggest it may have favorable absorption and distribution characteristics, making it a candidate for further clinical development. Studies have indicated that modifications to the piperidine structure can enhance stability and bioavailability .

Table 1: Summary of Key Studies

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can be contextualized by comparing it to structurally related pyrimidine derivatives. Below is a detailed analysis based on substituent variations, bioactivity, and applications:

Antiulcer Pyrimidine Derivatives

- 4-Methoxy-6-Methyl-2-(1H-Pyrazol-1-yl)Pyrimidine Substituents: Methoxy and methyl groups at the 4- and 6-positions . Bioactivity: Exhibited cytoprotective effects against HCl-ethanol-induced gastric ulcers in rats (ED50 = 12.5 mg/kg) with low acute toxicity (LD50 > 2,000 mg/kg) .

Antifungal Pyrimidine Analogues

- 4-(4-Chlorophenyl)-6-(5-Methylfuran-2-yl)-2-(1H-Pyrazol-1-yl)Pyrimidine (3d)

- Substituents : Chlorophenyl and methylfuran groups .

- Bioactivity : Inhibited Botrytis cinerea at 20 mg/L, with efficacy linked to electron-withdrawing substituents enhancing antifungal activity .

- Comparison : The benzylpiperidine group may reduce antifungal potency compared to chlorophenyl/furan substituents, which improve target binding via π-π interactions.

Kinase-Inhibitory Pyrimidine Derivatives

- 5-(2-(2,5-Difluorophenyl)Pyrrolidin-1-yl)-3-(1H-Pyrazol-1-yl)Pyrazolo[1,5-a]Pyrimidine

- Substituents : Difluorophenyl-pyrrolidine and pyrazole groups .

- Bioactivity : Patented as TRK kinase inhibitors for cancer treatment, targeting tropomyosin receptor kinases .

- Comparison : The benzylpiperidine group in the target compound may modulate kinase selectivity, though its inhibitory activity against TRK remains unexplored.

Table 1: Key Comparative Data

Key Findings and Implications

Synthetic Flexibility : The pyrimidine core allows diverse functionalization, enabling optimization for specific applications (e.g., antiulcer vs. herbicide) .

Biological Activity

The compound 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential clinical implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine core substituted with a benzylpiperidine and a pyrazole moiety, which are critical for its biological activity.

1. Inhibition of Cholinesterases

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are particularly relevant in the treatment of Alzheimer's disease.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

The specific IC50 values for this compound are yet to be fully established, but preliminary data suggests promising inhibitory effects comparable to known inhibitors like rivastigmine .

2. Sigma Receptor Affinity

The compound has been evaluated for its affinity towards sigma receptors, which are implicated in various neurological disorders. Compounds similar to this compound have shown high affinity for sigma receptors, indicating potential applications in neuropharmacology .

3. Metabolic Syndrome Treatment

Research indicates that derivatives of this compound may exhibit beneficial effects in metabolic syndrome by modulating pathways associated with insulin resistance and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improvements in metabolic parameters, suggesting that this compound could play a role in treating conditions such as type 2 diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the piperidine and pyrazole rings significantly influence the binding affinity and selectivity towards target receptors.

Key Findings:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings enhances binding affinity to AChE and BChE.

- Ring Modifications : Alterations in the pyrazole or pyrimidine rings can lead to substantial changes in biological activity, emphasizing the need for systematic SAR studies to identify optimal configurations .

Case Studies

Several case studies have explored the efficacy of similar compounds in animal models, demonstrating significant neuroprotective effects and improvements in cognitive function. These studies provide a foundation for further investigation into clinical applications.

Example Study:

A study conducted on a series of piperidine derivatives showed that modifications leading to increased lipophilicity resulted in enhanced blood-brain barrier penetration, which is essential for CNS-targeted therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a pyrimidine core (e.g., 4,6-dichloropyrimidine) may react sequentially with 4-benzylpiperidine and 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Evidence from analogous pyrimidine derivatives (e.g., 4-chloro-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine) suggests that steric hindrance and electron-withdrawing substituents on the pyrazole ring require longer reaction times (12–24 hrs) and higher temperatures (100–120°C) for optimal yields (60–75%) .

- Data Contradictions : Some studies report lower yields (<50%) when using polar aprotic solvents like DMSO due to side reactions, while others achieve higher yields in THF with catalytic Pd(PPh₃)₄ .

Q. How is the structural conformation of this compound validated, and what techniques are critical for characterization?

- Methodology :

- X-ray crystallography confirms bond angles and torsion angles (e.g., C5–N3–N4–C7 = 0.0(4)°, C2–N3–N4–C7 = 178.9(3)°), critical for assessing steric interactions between the benzylpiperidine and pyrazole moieties .

- NMR spectroscopy identifies proton environments: Pyrazole C–H protons typically resonate at δ 7.8–8.2 ppm (¹H NMR), while benzylpiperidine protons appear as multiplet signals at δ 1.5–3.0 ppm .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 362.1872) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

- Methodology :

- Kinase inhibition assays : Use ATP-competitive ELISA with recombinant kinases (e.g., PI3K, JAK2) at 1–10 µM compound concentration. Include staurosporine as a positive control and DMSO vehicle controls.

- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize results to untreated cells and validate with cisplatin as a reference .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported binding affinities for kinase targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., PDB: 3LZE for PI3Kγ). Compare binding poses of this compound with analogs (e.g., pyrazolo[3,4-d]pyrimidines). Key parameters:

- Hydrogen bonding : Pyrimidine N1 interacts with hinge region residues (e.g., Val882 in PI3Kγ).

- π-π stacking : Benzyl group aligns with hydrophobic pockets (e.g., Trp812).

- Contradictions : Variability in IC₅₀ values (e.g., 0.5–5 µM) may arise from differences in kinase isoform selectivity or assay buffer conditions .

Q. What strategies optimize selectivity over off-target receptors (e.g., GPCRs)?

- Methodology :

- SAR analysis : Modify the benzylpiperidine substituent (e.g., replace benzyl with 4-fluorobenzyl) to reduce lipophilicity (clogP from 3.2 to 2.8) and minimize GPCR binding.

- Functional assays : Test against GPCR panels (e.g., β-arrestin recruitment assays for adrenergic receptors) at 10 µM. Prioritize analogs with >50-fold selectivity .

Q. How should pharmacokinetic studies be designed to address poor oral bioavailability in preclinical models?

- Methodology :

- In vitro ADME : Measure metabolic stability in liver microsomes (human/rat) and Caco-2 permeability.

- In vivo PK : Administer 10 mg/kg orally and intravenously in Sprague-Dawley rats. Calculate AUC₀–24h and bioavailability (F%). If F% <20%, consider prodrug strategies (e.g., phosphate esterification of pyrimidine hydroxyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.